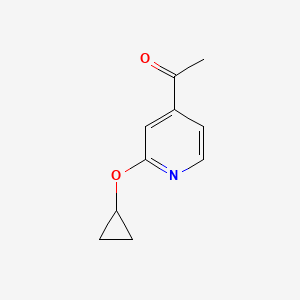
1-(2-Cyclopropoxypyridin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropoxypyridin-4-yl)ethanone is an organic compound with a unique structure that includes a cyclopropyl group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its molecular formula is C10H11NO2, and it is known for its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropoxypyridin-4-yl)ethanone typically involves the reaction of 2-cyclopropoxypyridine with ethanone derivatives under controlled conditions. One common method includes the use of acetic acid and concentrated hydrochloric acid as reagents, with the reaction being carried out at elevated temperatures . Another approach involves the use of dichloromethane and aluminum chloride as catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous preparation systems where starting materials such as alpha-acetyl-gamma-butyrolactone undergo a series of chlorination and ring-opening reactions to yield the desired product . These methods are designed to optimize yield and purity while minimizing production costs.
化学反応の分析
Types of Reactions: 1-(2-Cyclopropoxypyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1-(2-Cyclopropoxypyridin-4-yl)ethanone has several applications in scientific research:
作用機序
The mechanism of action of 1-(2-Cyclopropoxypyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways related to disease processes . The compound’s unique structure allows it to bind selectively to its targets, leading to desired biological effects .
類似化合物との比較
1-(pyridin-4-yl)ethan-1-one: This compound shares a similar pyridine structure but lacks the cyclopropyl group.
2-(4-Bromophenyl)-1-(pyridin-3-yl)ethanone: Another related compound with a bromophenyl group instead of a cyclopropyl group.
4-Acetylbiphenyl: This compound has a biphenyl structure with an acetyl group, differing significantly in its chemical properties.
Uniqueness: 1-(2-Cyclopropoxypyridin-4-yl)ethanone is unique due to the presence of the cyclopropyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
1-(2-cyclopropyloxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H11NO2/c1-7(12)8-4-5-11-10(6-8)13-9-2-3-9/h4-6,9H,2-3H2,1H3 |
InChIキー |
BUXJWPPWQFEVLH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC=C1)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


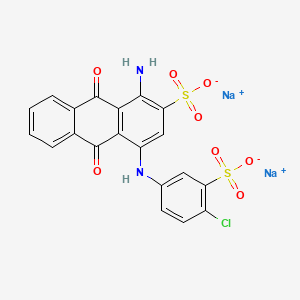
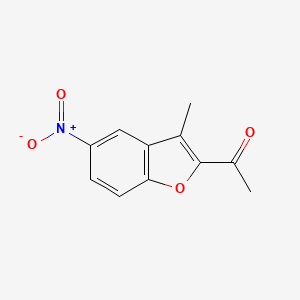
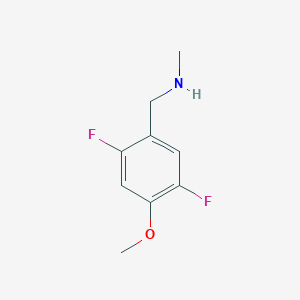
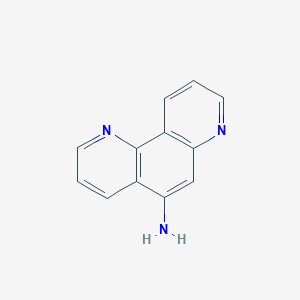
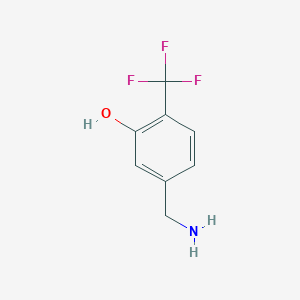
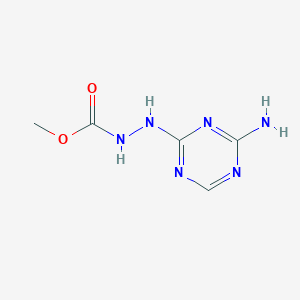
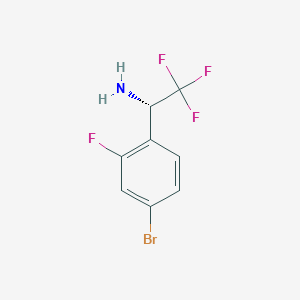

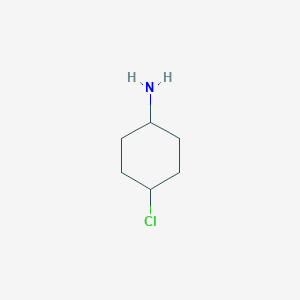
![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)
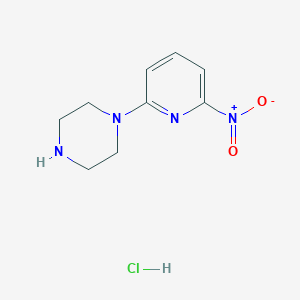

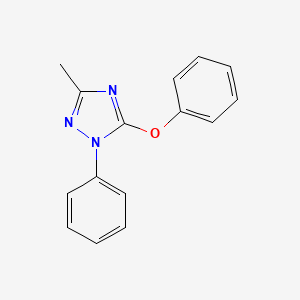
![18-methyl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130805.png)
